(3-methylphenyl)-[(2R,3R)-3-phenyloxiran-2-yl]methanone
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Overview
Description
(3-methylphenyl)-[(2R,3R)-3-phenyloxiran-2-yl]methanone is an organic compound that features a unique structure combining a 3-methylphenyl group and a 3-phenyloxirane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methylphenyl)-[(2R,3R)-3-phenyloxiran-2-yl]methanone typically involves the reaction of 3-methylbenzaldehyde with (2R,3R)-3-phenyloxirane in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction. The mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-methylphenyl)-[(2R,3R)-3-phenyloxiran-2-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-methylphenyl)-[(2R,3R)-3-phenyloxiran-2-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-methylphenyl)-[(2R,3R)-3-phenyloxiran-2-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (3-methoxyphenyl)-[(2R,3R)-3-phenyloxiran-2-yl]methanone
- (3-chlorophenyl)-[(2R,3R)-3-phenyloxiran-2-yl]methanone
- (3-nitrophenyl)-[(2R,3R)-3-phenyloxiran-2-yl]methanone
Uniqueness
(3-methylphenyl)-[(2R,3R)-3-phenyloxiran-2-yl]methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 3-methyl group and the (2R,3R)-3-phenyloxirane moiety differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
Molecular Formula |
C16H14O2 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(3-methylphenyl)-[(2R,3R)-3-phenyloxiran-2-yl]methanone |
InChI |
InChI=1S/C16H14O2/c1-11-6-5-9-13(10-11)14(17)16-15(18-16)12-7-3-2-4-8-12/h2-10,15-16H,1H3/t15-,16+/m1/s1 |
InChI Key |
SKXGEVROEIXVMY-CVEARBPZSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)[C@H]2[C@H](O2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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